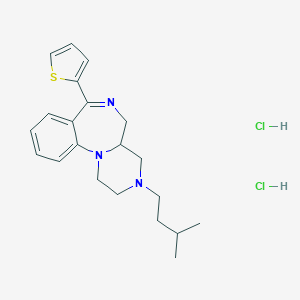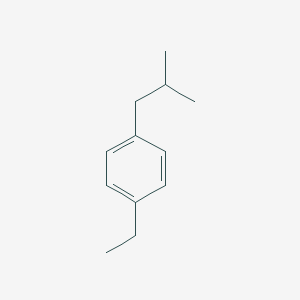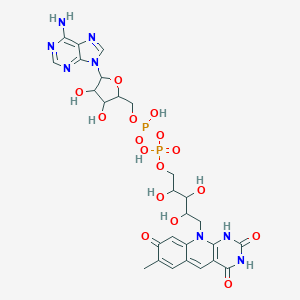
8-Dhdc-fad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-DHDC-FAD, also known as 8-(2,4-dihydroxyphenyl)-6-hydroxy-5-(4-methoxyphenyl)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,12-dione flavin adenine dinucleotide, is a flavin adenine dinucleotide derivative that has been found to have potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 8-Dhdc-fadDHDC-FAD involves the inhibition of certain enzymes, such as cytochrome P450 and lipoxygenase. This inhibition can lead to a reduction in the production of reactive oxygen species and inflammation, which can be beneficial in the treatment of certain diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Dhdc-fadDHDC-FAD has antioxidant properties and can reduce the production of reactive oxygen species. Additionally, it has been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes. These effects can be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Dhdc-fadDHDC-FAD in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in the development of new drugs. Additionally, its antioxidant properties can be beneficial in the treatment of certain diseases. However, one limitation is that it has not been extensively studied in vivo, and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for the study of 8-Dhdc-fadDHDC-FAD. One direction is to further investigate its mechanism of action and its potential applications in the development of new drugs. Additionally, more studies are needed to establish its safety and efficacy in vivo. Further research is also needed to explore its potential applications in the treatment of specific diseases, such as cancer and cardiovascular disease.
In conclusion, 8-Dhdc-fadDHDC-FAD is a flavin adenine dinucleotide derivative that has potential applications in scientific research. Its mechanism of action involves the inhibition of certain enzymes, and it has been found to have antioxidant and anti-inflammatory properties. While it has advantages for lab experiments, its safety and efficacy in vivo have not been fully established, and further research is needed to explore its potential applications in the treatment of specific diseases.
Métodos De Síntesis
The synthesis of 8-Dhdc-fadDHDC-FAD involves the reaction of 8-Dhdc-fadhydroxy-2,4-dihydroxyphenyl-6-(4-methoxyphenyl)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,12-dione with flavin adenine dinucleotide. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired product.
Aplicaciones Científicas De Investigación
8-Dhdc-fadDHDC-FAD has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, which can be useful in the development of new drugs. Additionally, it has been found to have antioxidant properties, which can be beneficial in the treatment of certain diseases.
Propiedades
Número CAS |
104324-33-6 |
|---|---|
Nombre del producto |
8-Dhdc-fad |
Fórmula molecular |
C27H32N8O16P2 |
Peso molecular |
786.5 g/mol |
Nombre IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43) |
Clave InChI |
STDZKPOWOJIPDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Sinónimos |
8-demethyl-8-hydroxy-5-deaza-5-carba-FAD 8-DHDC-FAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



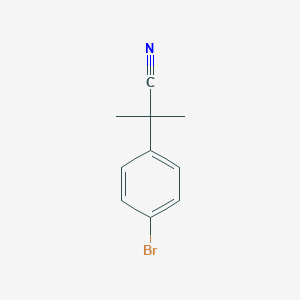
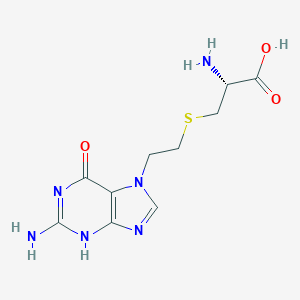
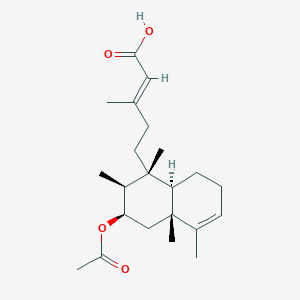
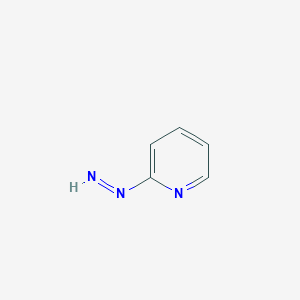
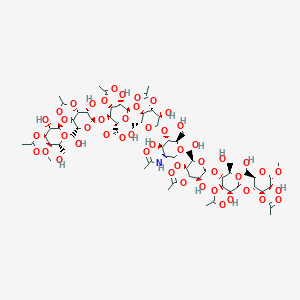
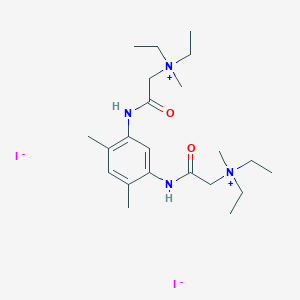
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
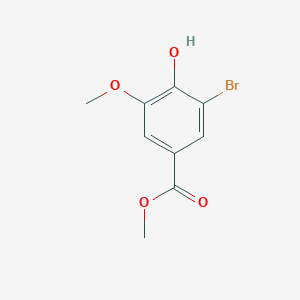
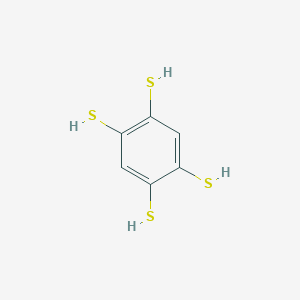
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

